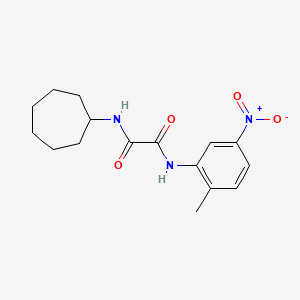

N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

N1-Cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a specialized oxalamide-based compound designed to act as a nucleating agent for biodegradable polyhydroxyalkanoates (PHAs), particularly polyhydroxybutyrate (PHB). Its molecular architecture features a rigid oxalamide core flanked by a cycloheptyl group (enhancing solubility in polymer melts) and a 2-methyl-5-nitrophenyl moiety (promoting self-assembly via hydrogen bonding) . This compound addresses PHB’s slow crystallization rates, a major bottleneck in industrial processing, by reducing nucleation barriers and increasing crystallinity during cooling cycles .

Properties

IUPAC Name |

N-cycloheptyl-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-11-8-9-13(19(22)23)10-14(11)18-16(21)15(20)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVJMERENAEAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo biotransformation, leading to the formation of active metabolites that exert biological effects. The cycloheptyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s performance is benchmarked against other oxalamide derivatives and traditional nucleating agents. Key structural and functional comparisons include:

Table 1: Structural and Functional Comparison of Nucleating Agents

*Crystallization half-life (t₀.₅) measured at 115°C isothermal conditions .

Thermal Behavior and Phase Transitions

- In contrast, Compound 1 shows multiple phase transitions (59°C, 148°C, and 203°C), attributed to hydrogen-bond weakening and structural reorganization .

- Self-Assembly Dynamics : The nitro group in the target compound strengthens hydrogen bonding, favoring β-sheet-like assemblies that template PHB crystallization. This contrasts with uracil, which relies on π-π stacking and lacks directional H-bonding .

Nucleation Efficiency and Industrial Relevance

- Cooling Rate Compatibility : The target compound achieves t₀.₅ < 3 min even at cooling rates of 60°C/min, outperforming talc and uracil, which require slower rates (<10°C/min) .

- Concentration Effects: At 0.5 wt%, the compound maximizes PHB crystallinity (ΔHc ~85 J/g) but forms needle-like aggregates above this threshold, reducing surface-area-to-volume ratios and nucleation efficiency . Similar behavior is observed in carbon nanotube-PHB composites .

Molecular Design Insights

- End-Group Engineering : Cycloheptyl groups enhance melt solubility, while nitrophenyl groups drive phase separation during cooling—a balance absent in simpler oxalamides like Compound 1 .

- Flexible Spacer Length : Short spacers in Compound 2 improve nucleation by enabling earlier self-assembly, a strategy mirrored in the target compound’s design .

Biological Activity

N1-cycloheptyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of significant interest in biochemical research due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

This compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound acts as a probe to study enzyme interactions, particularly those involved in metabolic pathways. Its structure allows it to bind to specific enzymes, modulating their activity and potentially influencing metabolic processes.

- Reduction and Oxidation Reactions : The nitro group in the compound can undergo reduction to form amino derivatives, or oxidation to yield nitroso or hydroxylamine derivatives. These transformations can lead to different biological activities depending on the resulting metabolites.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for further functionalization that may enhance its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds derived from this oxalamide have shown effectiveness against Escherichia coli and Staphylococcus aureus with inhibition zones ranging from 15 mm to 25 mm in diameter .

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. In a study involving various cancer cell lines, this compound exhibited cytotoxicity with IC50 values below 30 µM, indicating a promising avenue for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that the compound effectively inhibited specific enzymes involved in cancer metabolism, suggesting its potential as an adjunct therapy in cancer treatment .

- Antimicrobial Screening : A comprehensive screening of various derivatives revealed that modifications at the nitro group significantly enhanced antimicrobial activity, highlighting the importance of structural variations in optimizing biological efficacy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds showed that the presence of the cycloheptyl moiety contributes to increased hydrophobic interactions, enhancing binding affinity to target proteins and improving biological activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.